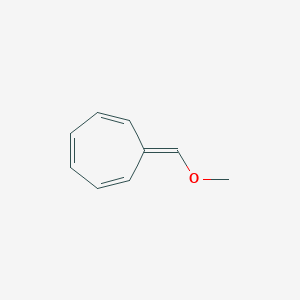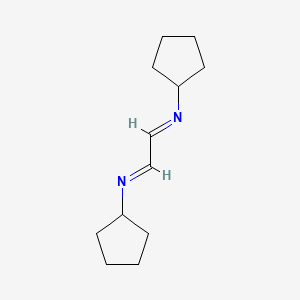
(1E,2E)-N~1~,N~2~-Dicyclopentylethane-1,2-diimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-dicyclopentylethane-1,2-diimine is an organic compound characterized by the presence of two imine groups (RCH=NR’) attached to an ethane backbone. This compound is part of the diimine family, which is known for its versatility in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-dicyclopentylethane-1,2-diimine can be synthesized through the condensation reaction of cyclopentylamine with glyoxal. The reaction typically involves mixing the amine and aldehyde in a solvent such as ethanol, followed by heating under reflux conditions to facilitate the formation of the diimine .
Industrial Production Methods
In an industrial setting, the synthesis of N,N’-dicyclopentylethane-1,2-diimine may involve a continuous flow process where the reactants are continuously fed into a reactor. This method ensures a consistent product yield and can be scaled up to meet commercial demands .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-dicyclopentylethane-1,2-diimine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the diimine groups to diamines.
Substitution: The imine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under mild acidic or basic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Diamines.
Substitution: Various substituted imines or amines.
Applications De Recherche Scientifique
N,N’-dicyclopentylethane-1,2-diimine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a precursor for the synthesis of other complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: It is used in the production of polymers and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism by which N,N’-dicyclopentylethane-1,2-diimine exerts its effects involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The imine groups play a crucial role in stabilizing the transition states and intermediates during these reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N’-diphenylethane-1,2-diimine
- N,N’-diisopropylethane-1,2-diimine
- N,N’-dimethylethane-1,2-diimine
Uniqueness
N,N’-dicyclopentylethane-1,2-diimine is unique due to its cyclopentyl groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it particularly useful in applications where controlled reactivity is essential .
Propriétés
Numéro CAS |
67430-51-7 |
|---|---|
Formule moléculaire |
C12H20N2 |
Poids moléculaire |
192.30 g/mol |
Nom IUPAC |
N,N'-dicyclopentylethane-1,2-diimine |
InChI |
InChI=1S/C12H20N2/c1-2-6-11(5-1)13-9-10-14-12-7-3-4-8-12/h9-12H,1-8H2 |
Clé InChI |
ZEAKBDJDIVVIHI-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N=CC=NC2CCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



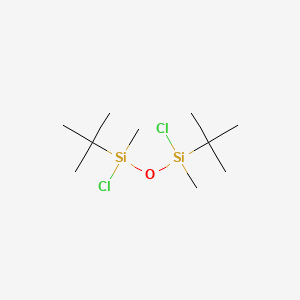
phosphanium chloride](/img/structure/B14463232.png)
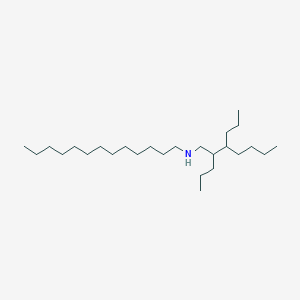
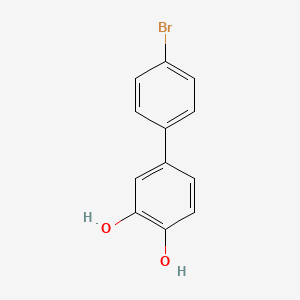
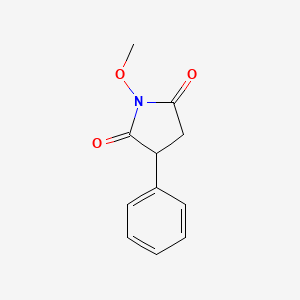
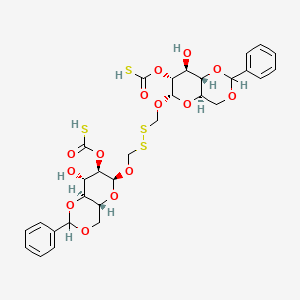
![2-[Methyl(phenyl)amino]ethyl naphthalene-1-carboxylate](/img/structure/B14463262.png)
phosphanium bromide](/img/structure/B14463267.png)
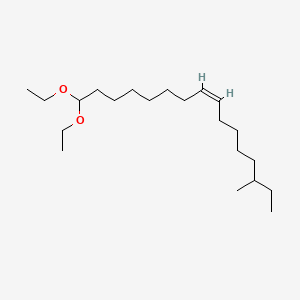
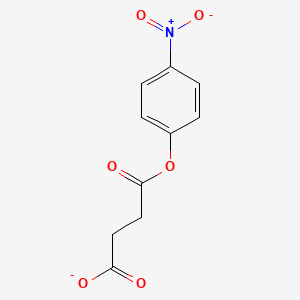
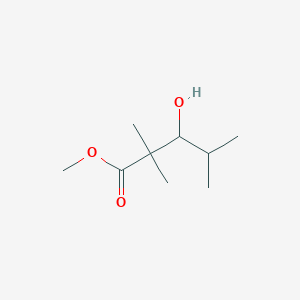
![1-[4-(Trifluoromethyl)phenyl]-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B14463293.png)
